
Benzophenone hydrazone
Overview
Description
Benzophenone hydrazone is an organic compound with the molecular formula C₁₃H₁₂N₂. It is a derivative of benzophenone, where the carbonyl group is replaced by a hydrazone group. This compound is known for its applications in various fields, including organic synthesis, photochemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzophenone hydrazone can be synthesized through the reaction of benzophenone with hydrazine. The typical procedure involves dissolving benzophenone in absolute ethanol and adding hydrazine. The mixture is then heated under reflux for several hours. Upon cooling, this compound crystallizes out of the solution .
Industrial Production Methods: In industrial settings, this compound is produced by mixing benzophenone and hydrazine in a suitable solvent, followed by heating and subsequent crystallization. The process may involve additional steps such as purification through recrystallization to achieve high purity .
Chemical Reactions Analysis
Oxidation Reactions
Benzophenone hydrazone undergoes oxidation to generate diazo compounds and other intermediates. Key examples include:
Reaction with 1-Chlorobenzotriazole
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Process : Three equivalents of 1-chlorobenzotriazole oxidize this compound in a stepwise pathway:
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Mechanism : Sequential oxidation and coupling steps dominate the reaction .
Oxidation to Diazo Compounds
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Reagent : TsNIK (tosyliminoiodinane).
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Conditions : Stirring for 1 hour at room temperature.
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Outcome : High-yield conversion to diphenyldiazomethane (Table 1) .
Entry | Substrate | Product | Yield (%) | E:Z Ratio |
---|---|---|---|---|
15 | 5 o | 6 o | 54 | 48:52 |
16 | 5 p | 6 p | 99 | 16:84 |
Condensation Reactions
This compound participates in condensation to form azines or coupled products:
Formation of Azines
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Reagents : Ketones or aldehydes.
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Reaction :
$$ \text{R}_2\text{C=N–NH}_2 + \text{R}_2\text{C=O} \rightarrow \text{R}_2\text{C=N–N=CR}_2 + \text{H}_2\text{O} $$
Acylation and Derivatization
Functionalization of the hydrazone moiety enhances bioactivity:
N-Acylated Thiourea/Urea Derivatives
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Reagents : Thiourea or urea derivatives.
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Bioactivity :
Compound | LC (mmol L) | Activity Enhancement |
---|---|---|
8a–i | 0.305–1.842 | 3.5–5.5× |
12b–f, 12h | 0.416–2.036 | 2.5–4.8× |
Sulfonation and Haloalkane Coupling
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Reagents : Sulfuryl chloride (SOCl) or methyl iodide.
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Products : Sulfonated intermediates (e.g., intermediate C) or alkylated derivatives .
Hydrolysis and Stability
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Hydrolysis :
$$ \text{R}_2\text{C=N–NH}_2 + \text{H}_2\text{O} \rightarrow \text{R}_2\text{C=O} + \text{H}_2\text{N–NH}_2 $$ -
Sensitivity : 10–10-fold more reactive than analogous oximes .
Metal Ion Detection
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Application : Fluorescent probe for Cu, Zn, and Ni.
Key Reaction Data Table
Scientific Research Applications
Agricultural Applications
Insecticides and Acaricides
Benzophenone hydrazones are primarily recognized for their potential as insecticides and acaricides. Research has indicated that derivatives of benzophenone hydrazone demonstrate considerable bioactivity against pests such as Tetranychus cinnabarinus (red spider mite) and Brevipalpus brassicae. A study reported that several synthesized compounds exhibited LC50 values ranging from 0.305 to 2.036 mmol L, showcasing their effectiveness as potential lead compounds for developing new insecticides .
Case Study: Synthesis and Bioactivity Evaluation
- Compounds Tested: Novel this compound N-acylated thiourea and urea derivatives.
- Results: Significant acaricidal activity was observed, with some compounds showing 2.5-5.5 times higher efficacy than the parent molecule.
- Implication: These findings suggest that structural modifications can enhance the activity of benzophenone hydrazones, paving the way for more effective agricultural chemicals.
Medicinal Chemistry
Antimicrobial Properties
Benzophenone hydrazones have also been explored for their antimicrobial properties. A series of hydrazones synthesized from thiazole scaffolds demonstrated moderate to good growth inhibition against various Gram-positive and Gram-negative bacteria, as well as fungi .
Case Study: Antimicrobial Screening
- Compounds Tested: Hydrazones derived from 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide.
- Results: Some derivatives exhibited superior free-radical scavenging abilities, indicating potential antioxidant properties.
- Implication: The versatility of these compounds suggests they could be further developed into effective antimicrobial agents.
Analytical Applications
Detection and Separation Techniques
Benzophenone hydrazones are utilized in analytical chemistry for the detection and separation of metal ions, organic molecules, and other analytes in various samples. They have been shown to form stable complexes with metal ions, which can be exploited for analytical purposes .
Comprehensive Review Findings
A review covering the analytical applications of hydrazone derivatives highlighted their utility in:
- Metal Ion Detection: Effective chelators for transition metals.
- Organic Compound Identification: Used in chromatographic techniques.
- Environmental Monitoring: Detection of pollutants in water samples.
Electrochemical Applications
Recent studies have explored the electrochemical properties of benzophenone hydrazones, particularly their behavior during oxidative transformations. These compounds can serve as intermediates in electrosynthetic processes, contributing to the development of novel materials with specific electronic properties .
Case Study: Electrochemical Oxidation
- Reactions Studied: Benzophenone hydrazones underwent oxidative transformations yielding various products.
- Implications: Understanding these reactions can lead to advancements in material science and the development of sensors.
Summary Table of Applications
Mechanism of Action
The mechanism of action of benzophenone hydrazone involves its ability to form reactive intermediates. For example, in the presence of oxidizing agents, it can form diphenyldiazomethane, which can further react to form various products. The hydrazone group can also participate in nucleophilic addition reactions, forming stable intermediates that can undergo further transformations .
Comparison with Similar Compounds
Benzophenone: The parent compound, which has a carbonyl group instead of a hydrazone group.
Phenylhydrazone Derivatives: Compounds where the hydrazone group is attached to different aromatic rings.
Azo Dyes: Compounds that contain azo groups (-N=N-) and are used as dyes.
Uniqueness: Benzophenone hydrazone is unique due to its ability to form stable intermediates and its versatility in various chemical reactions. Its applications in photochemistry and material science also distinguish it from other similar compounds .
Biological Activity
Benzophenone hydrazones represent a significant class of organic compounds recognized for their diverse biological activities. This article explores the synthesis, biological evaluation, and potential applications of benzophenone hydrazones, particularly focusing on their antioxidant, urease inhibitory, and insecticidal properties.
Synthesis of Benzophenone Hydrazones
Benzophenone hydrazones are synthesized through the condensation reaction between benzophenones and hydrazine derivatives. This process typically involves the use of various substituents on the aromatic rings to enhance biological activity. The general synthetic route is as follows:
- Reagents : Benzophenone, hydrazine hydrate, and anhydrous ethanol.
- Procedure :
- Mix benzophenone with hydrazine in anhydrous ethanol.
- Heat the mixture under reflux for several hours.
- Isolate the product through crystallization or precipitation.
This method allows for the modification of substituents to create a library of compounds with varying biological activities.
1. Antioxidant Activity
Benzophenone hydrazones have demonstrated significant antioxidant properties. A study evaluated 25 derivatives for their ability to scavenge DPPH radicals, a common method for assessing antioxidant capacity. The results are summarized in Table 1:
Compound No. | DPPH Scavenging IC50 (µM) |
---|---|
1 | 26.0 ± 0.52 |
8 | 19.45 ± 1.25 |
23 | 21.72 ± 1.49 |
2 | 286.59 ± 1.56 |
The most potent compounds (1, 8, and 23) exhibited IC50 values significantly lower than the standard antioxidant ascorbic acid (122.45 ± 3.17 µM), indicating their potential as effective antioxidants .
2. Urease Inhibition
Urease inhibition is another critical biological activity associated with benzophenone hydrazones, particularly in the context of treating urease-related disorders such as gastric ulcers and infections caused by Helicobacter pylori. The urease inhibitory activities of selected compounds are shown in Table 2:
Compound No. | Urease Inhibition IC50 (µM) |
---|---|
1 | 102.66 ± 1.5 |
8 | 36.36 ± 0.94 |
15 | 55.5 ± 0.69 |
Standard | Thiourea (21 ± 0.11) |
Compounds like 8 and 15 showed promising urease inhibitory potential with IC50 values lower than thiourea, suggesting their effectiveness in inhibiting urease activity .
3. Insecticidal Activity
Benzophenone hydrazones have also been evaluated for their insecticidal properties against various pests. A study reported that several synthesized derivatives exhibited excellent bioactivity against Tetranychus cinnabarinus and Brevipalpus brassicae. The results are summarized in Table 3:
Compound No. | LC50 (mmol L⁻¹) against Tetranychus cinnabarinus |
---|---|
Parent Molecule | - |
Compound A | 0.305 |
Compound B | 0.500 |
Compound C | 2.036 |
The compounds demonstrated LC50 values significantly lower than the parent molecule, indicating enhanced insecticidal activity .
Structure-Activity Relationship (SAR)
The biological activities of benzophenone hydrazones are influenced by their structural characteristics, particularly the nature and position of substituents on the aromatic rings and the hydrazone moiety itself:
- Halogen Substituents : Compounds with halogen substitutions at specific positions exhibited improved bioactivity.
- Hydroxyl Groups : The presence and position of hydroxyl groups significantly affected both antioxidant and urease inhibitory activities.
- Acyloxy Groups : Acyloxy-substituted derivatives showed enhanced insecticidal properties compared to their non-acylated counterparts.
Case Studies
Several case studies highlight the practical applications of benzophenone hydrazones in various fields:
- Antioxidant Applications : Compounds have been explored for use in food preservation due to their ability to inhibit oxidative degradation.
- Pharmaceutical Development : Benzophenone hydrazones are being investigated as lead compounds for new drugs targeting urease-related diseases.
- Agricultural Use : Their insecticidal properties make them candidates for developing environmentally friendly pesticides.
Q & A
Q. What are the established synthetic routes for benzophenone hydrazone, and how can reaction conditions be optimized for high yield?
Basic Research Focus
this compound is typically synthesized via condensation of benzophenone with hydrazine hydrate. A standard protocol involves refluxing equimolar amounts of benzophenone and hydrazine in absolute ethanol under nitrogen for 6–8 hours, achieving yields >85% . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., ethanol) enhance nucleophilic attack by hydrazine.
- Temperature control : Prolonged reflux (~80°C) ensures complete imine formation while minimizing side reactions.
- Catalytic additives : Trace acetic acid accelerates hydrazone formation by protonating the carbonyl group.
Characterization via H NMR (δ 11–12 ppm for hydrazone NH) and FTIR (C=N stretch at ~1600 cm) confirms product purity .
Q. How can spectroscopic and crystallographic methods resolve ambiguities in this compound structural characterization?
Basic Research Focus
Discrepancies in tautomeric forms (e.g., hydrazone vs. azo isomers) require multi-technique validation:
- X-ray crystallography : Confirms the hydrazone structure via N–N bond lengths (1.37–1.40 Å) and planar geometry .
- UV-Vis spectroscopy : A distinct absorption band at ~300 nm (π→π* transition) differentiates hydrazones from azo derivatives .
- Mass spectrometry : Molecular ion peaks at m/z 196.25 (CHN) validate stoichiometry .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Focus
Key safety measures include:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (irritation reported at >5 mg/mL) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (TLV: 1 mg/m³) .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in sealed containers at 2–8°C to prevent degradation .
Q. How does this compound facilitate palladium-catalyzed C–N cross-coupling reactions in organocatalyst synthesis?
Advanced Research Focus
this compound acts as a directing group in Pd-catalyzed reactions (e.g., Buchwald-Hartwig amination). Mechanistic studies show:
- Coordination : The hydrazone nitrogen binds Pd(II), stabilizing the transition state during oxidative addition .
- Electronic effects : Electron-withdrawing substituents on benzophenone enhance catalytic turnover (e.g., –NO increases yield by 20%) .
- Substrate scope : Arylation with aryl halides proceeds efficiently (TOF up to 1,200 h) under mild conditions (80°C, 12 h) .
Q. What computational approaches predict the nonlinear optical (NLO) properties of this compound derivatives?
Advanced Research Focus
Density functional theory (DFT) and semiempirical methods (e.g., CAM-B3LYP) are used to calculate first-order hyperpolarizability ():
- Substituent effects : Electron-donating groups (e.g., –N(CH)) at para positions enhance (e.g., BPH-39: cm/statvolt) .
- Solvent modeling : Polarizable continuum models (PCM) simulate solvent-induced polarization, critical for designing SHG crystals .
- Validation : Experimental hyper-Rayleigh scattering (HRS) aligns with computed values (R > 0.95) .
Q. How can structural modifications of this compound improve its bioactivity against agricultural pests?
Advanced Research Focus
Derivatization strategies for pesticidal activity:
- Hydrazone-azole hybrids : Introducing triazole moieties increases antifungal activity (IC = 2.3 µM against Fusarium spp.) .
- Electrophilic substituents : Chlorine at the meta position enhances insecticidal potency (LD = 15 mg/kg in Spodoptera litura) .
- SAR analysis : QSAR models identify logP (optimal 3.2–3.8) and H-bond acceptors (2–3) as critical parameters .
Q. What experimental challenges arise in crystallizing this compound for NLO applications, and how are they addressed?
Advanced Research Focus
Crystal growth issues and solutions:
- Polymorphism : Use solvent evaporation with mixed solvents (e.g., acetone/hexane) to isolate the centrosymmetric polymorph .
- Defect mitigation : Slow cooling (0.5°C/h) reduces dislocation density in Czochralski-grown crystals .
- Characterization : Kurtz-Perry powder tests confirm SHG efficiency (1.5× KDP for BP-25) .
Q. How do contradictory data on this compound’s environmental toxicity inform risk assessment methodologies?
Advanced Research Focus
Resolving ecotoxicity discrepancies:
- Aquatic toxicity : LC varies across species (Daphnia magna: 4.2 mg/L vs. Danio rerio: 12 mg/L) due to metabolic differences .
- Degradation pathways : Photolysis half-life (t = 48 h under UV) reduces bioaccumulation potential .
- QSAR modeling : Incorporate logK and molecular volume to predict acute/chronic hazards .
Properties
IUPAC Name |
benzhydrylidenehydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c14-15-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCSNMDOZNUZIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NN)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063806 | |
Record name | Methanone, diphenyl-, hydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to yellow powder; [Acros Organics MSDS] | |
Record name | Benzophenone hydrazone | |
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Solubility |
8.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47195540 | |
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Description | Aqueous solubility in buffer at pH 7.4 | |
Vapor Pressure |
0.000151 [mmHg] | |
Record name | Benzophenone hydrazone | |
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CAS No. |
5350-57-2 | |
Record name | Benzophenone hydrazone | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=5350-57-2 | |
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Record name | Diphenylmethylidenehydrazine | |
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Record name | Benzophenone hydrazone | |
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Record name | Methanone, diphenyl-, hydrazone | |
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Record name | Methanone, diphenyl-, hydrazone | |
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Record name | Benzophenonehydrazone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.928 | |
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Record name | DIPHENYLMETHYLIDENEHYDRAZINE | |
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Retrosynthesis Analysis
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